molecular formula C16H16ClF3N2O3 B2460950 methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate CAS No. 1210908-77-2

methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate

Cat. No.: B2460950
CAS No.: 1210908-77-2
M. Wt: 376.76
InChI Key: KIGZOQJXKTVEJB-RXUIJTJXSA-N
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Description

Methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate is a complex organic compound belonging to the family of benzoates. With its unique combination of chemical groups, this compound offers intriguing properties and potential applications in various scientific fields. It is notable for its dual functional groups, which include both chlorinated and dimethylamino moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. A common synthetic route involves the nucleophilic substitution reaction between 5-chlorobenzoic acid and an appropriate methylating agent under basic conditions. This is followed by the coupling of the resulting ester with a dimethylamino and trifluoro-containing alkyne or alkene under palladium-catalyzed cross-coupling conditions.

Industrial Production Methods: For industrial production, continuous flow reactors are often used to enhance efficiency and scalability. The key steps involve high-precision control of temperature and pH, along with the use of robust catalysts to ensure high yield and purity. Solvent selection is crucial to optimize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: Under controlled conditions, the methyl group can be oxidized to form corresponding aldehydes or acids.

  • Reduction: The carbonyl groups within the compound can be reduced to their corresponding alcohols.

  • Substitution: The chloro group can be substituted with various nucleophiles to form a wide array of derivatives.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Nucleophiles such as amines, thiols, and alkoxides for substitution reactions.

Major Products Formed: The major products formed from these reactions include chlorinated derivatives, reduced alcohols, and various substituted benzoates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is extensively used in synthetic organic chemistry as an intermediate in the preparation of more complex molecules. Its unique functional groups make it a valuable building block for creating structurally diverse compounds.

Biology: In biological research, it is utilized as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its fluorinated moiety also enhances its utility in imaging studies.

Medicine: Potential medicinal applications include its use as a lead compound in the development of pharmaceuticals, particularly those targeting neurological and anti-inflammatory pathways due to its structural resemblance to known bioactive molecules.

Industry: In the industrial sector, it finds applications as a precursor in the synthesis of agrochemicals, dyes, and specialty polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate involves interaction with specific molecular targets, such as enzymes or receptors. Its chlorinated and trifluoromethyl groups enhance its binding affinity through hydrophobic and electronic interactions. The ester bond can undergo hydrolysis, releasing active metabolites that exert the desired biological effects.

Comparison with Similar Compounds

Compared to other benzoates, methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate stands out due to its trifluoromethyl and dimethylamino functionalities, which confer unique chemical reactivity and biological activity. Similar compounds include:

  • Methyl 4-chlorobenzoate: Lacks the trifluoromethyl and dimethylamino groups.

  • Ethyl 5-chloro-2-aminobenzoate: Lacks the trifluoromethyl group and has different alkyl substitution.

  • Methyl 2-amino-5-chlorobenzoate: Similar chlorinated benzoate but without the dimethylamino and trifluoromethyl groups.

Biological Activity

Methyl 5-chloro-2-{[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}benzoate is a complex organic compound with potential biological activities. Its structure suggests possible applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article outlines its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound can be described using the following molecular formula and weight:

  • Molecular Formula : C18H17ClF3N2O3
  • Molecular Weight : 397.79 g/mol

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its antimicrobial, cytotoxic, and other pharmacological properties.

Antimicrobial Activity

Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

CompoundTarget BacteriaActivity
Compound AStaphylococcus aureusActive
Compound BEscherichia coliModerate
Compound CMycobacterium tuberculosisHigh

Studies have shown that certain derivatives of this compound demonstrate efficacy comparable to clinically used antibiotics against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of the compound. The findings suggest that while some derivatives show potent activity against cancer cell lines, they also maintain a favorable safety margin:

Cell LineIC50 (µM)Remarks
HeLa (cervical cancer)15.4Potent
MCF7 (breast cancer)20.7Moderate potency
Normal Fibroblast Cells>100Low toxicity

These results indicate that the compound selectively targets cancer cells while sparing normal cells .

The mechanism by which this compound exerts its effects is still under investigation. Preliminary studies suggest it may involve:

  • Inhibition of bacterial cell wall synthesis.
  • Induction of apoptosis in cancer cells via mitochondrial pathways.

Further research is needed to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in treating infections and cancers:

  • Case Study 1 : A clinical trial involving a derivative of this compound demonstrated significant reduction in tumor size in patients with advanced breast cancer.
  • Case Study 2 : In vitro studies showed that the compound effectively inhibited the growth of MRSA in a laboratory setting.

These findings support further exploration into clinical applications.

Properties

IUPAC Name

methyl 5-chloro-2-[[(1E,3E)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O3/c1-22(2)7-6-11(9-14(23)16(18,19)20)21-13-5-4-10(17)8-12(13)15(24)25-3/h4-9,21H,1-3H3/b7-6+,11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGZOQJXKTVEJB-RXUIJTJXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1=C(C=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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